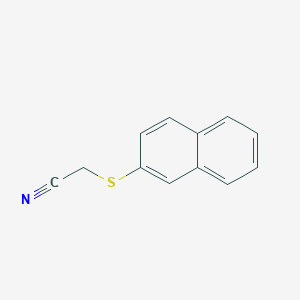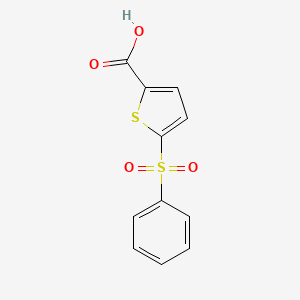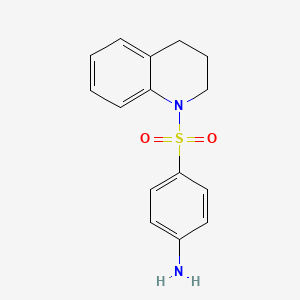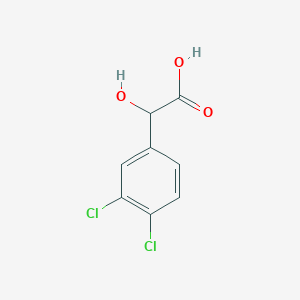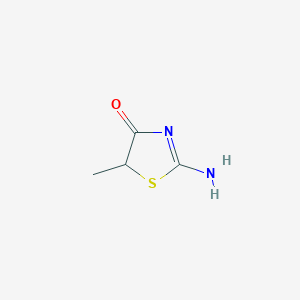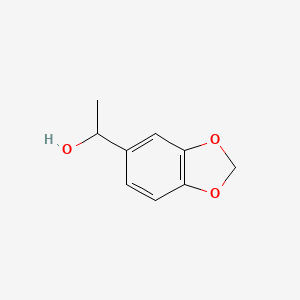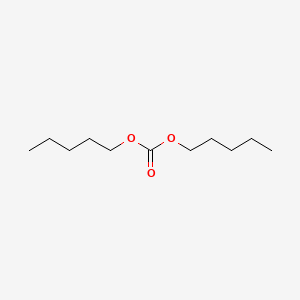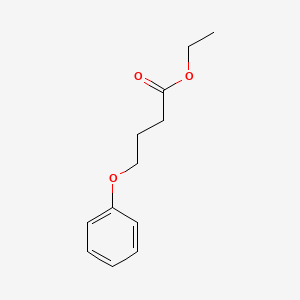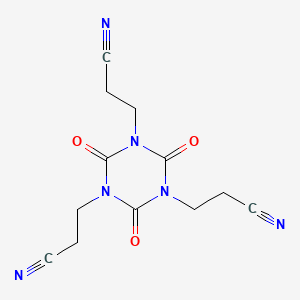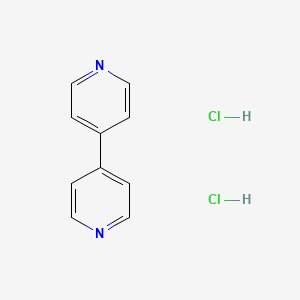
4,4'-Bipyridinium dichloride
Vue d'ensemble
Description
4,4'-Bipyridinium dichloride is a chemical compound that is part of a family of heterocyclic compounds known for their redox activity and electrochromic aptitude. These compounds are used in various applications across different research disciplines and technologies. They are particularly noted for their multifunctional nature, often giving rise to interesting phenomena such as chromism, which is a property that makes them responsive to changes in solvent, medium, or environment .
Synthesis Analysis
The synthesis of 4,4'-bipyridinium derivatives, such as sulfonic acid chloride derivatives, involves characterizing the compounds using various techniques including Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction analysis (XRD), scanning electron microscope (SEM), Energy-dispersive X-ray spectroscopy (EDX), thermal gravimetric analysis (TGA), and nuclear magnetic resonance (NMR) spectroscopy. These derivatives have been successfully applied as catalysts for the preparation of new categories of compounds, demonstrating the versatility of 4,4'-bipyridinium derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 4,4'-bipyridinium derivatives can be complex, with examples such as the 4,4'-bipyridinium μ-(4,4'-bipyridine)bis[diaquatetranitratoneodymate(III)]-tris(4,4'-bipyridine) showcasing a 10-coordination around Nd atoms bridged by a 4-bipy ligand. The non-coordinated, non-protonated 4-bipy N atoms in these structures often form hydrogen bonds with ligand H2O, contributing to the overall stability of the compound .
Chemical Reactions Analysis
The reactivity of 4,4'-bipyridinium derivatives can change significantly upon coordination to metal centers. For instance, 4,4'-dichloro-2,2'-bipyridine (bipy-Cl2) becomes more reactive towards nucleophiles when coordinated to a [Ru]2+ center. This change in reactivity is not due to a substantial change in carbon-chlorine bond lengths or strengths upon coordination, but rather the overall positive charge of the complex which lowers the activation barrier to nucleophilic substitution .
Physical and Chemical Properties Analysis
4,4'-Bipyridinium derivatives exhibit a range of physical and chemical properties. For example, the crystal structures of this compound and related salts demonstrate the importance of hydrogen bonding in the formation of molecular ladders and three-dimensional frameworks within the crystal lattice. These interactions are crucial for the cohesiveness of the lattice and contribute to the compound's stability . Additionally, the photophysical properties and redox behavior of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines show that these compounds are luminescent from 3MLCT levels both at low temperatures in a rigid matrix and at room temperature in fluid solution, indicating potential applications in light-emitting devices .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis in Nanocomposites : 4,4'-Bipyridinium dichloride has been used in the synthesis of dicationic 4,4′-bipyridine silica hybrid nanocomposites. This involves introducing 4,4′-bipyridine into the skeleton framework of ordered mesoporous silica, SBA-15, demonstrating its utility in nanocomposite formation and catalysis for the preparation of specific organic compounds under environmentally safe conditions (Bashti, Kiasat, & Mokhtari, 2015).
Crystal Packing and Structural Studies
- Hydrogen-bonding and Anion Interactions : Studies on the crystal packing of protonated bipyridinium compounds, including this compound, reveal the importance of hydrogen bonding and anion interactions in their structure. These interactions include N-H...X contacts and π–π stacking, demonstrating the compound's role in forming complex crystal structures (Dorn, Janiak, & Abu-Shandi, 2005).
Applications in Catalysis and Chemical Reactions
- Catalysis and Chemical Synthesis : this compound is used as a catalyst in the synthesis of specific organic compounds. Its utility as a catalytic agent in environmentally friendly reactions is a significant aspect of its application in scientific research (Bashti, Kiasat, & Mokhtari, 2015).
Material Science and Luminescence
- Luminescent Properties in Salts : The reaction of this compound with other compounds can lead to significant changes in luminescent behavior, highlighting its role in the study of luminescent materials (Adonin et al., 2015).
Electrochemical and Redox Properties
- Electrochemical Behavior : The electrochemical properties of this compound, such as its redox behavior, are essential for its applications in various fields, including the development of redox flow batteries (Burešová et al., 2021).
Polymer Chemistry
- Integration in Polyimides : 4,4'-Bipyridinium units have been integrated into new polyimides, indicating the compound's versatility in polymer chemistry and materials science (Găină et al., 2004)
Mécanisme D'action
Target of Action
4,4’-Bipyridine dihydrochloride, also known as 4,4’-Bipyridinium dichloride or 4,4’-Dipyridyl dihydrochloride, primarily targets metal centers in biochemical systems . It is popularly used to bridge metal centers, forming coordination polymers with novel properties .
Mode of Action
The compound interacts with its targets by acting as a ligand that forms a network between transition metals, resulting in the formation of coordination bonds . This interaction leads to the stabilization of magnetic ordering, mediating electronic effects between paramagnetic metal ions .
Biochemical Pathways
Its ability to form coordination polymers and mediate electronic effects between paramagnetic metal ions suggests that it may influence a variety of biochemical processes involving metal ions .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4,4’-Bipyridine dihydrochloride’s action are largely dependent on its role as a ligand for metal ions. By forming coordination polymers and mediating electronic effects, it can influence the behavior of metal ions in biological systems, potentially affecting a wide range of cellular processes .
Action Environment
The action of 4,4’-Bipyridine dihydrochloride can be influenced by environmental factors. For instance, its ability to form coordination polymers and mediate electronic effects between paramagnetic metal ions may be affected by the presence and concentration of these ions in the environment . Additionally, its solubility and stability may be influenced by factors such as pH and temperature .
Safety and Hazards
Propriétés
IUPAC Name |
4-pyridin-4-ylpyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGAQPUIDMGOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
553-26-4 (Parent) | |
| Record name | 4,4'-Bipyridinium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00950617 | |
| Record name | 4,4'-Bipyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-Dipyridyl dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
27926-72-3 | |
| Record name | 4,4'-Bipyridinium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Bipyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-bipyridinium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4,4'-bipyridinium dichloride, also known as paraquat, exerts its herbicidal effect primarily through redox cycling within plant cells. [, , ] It accepts electrons from photosystem I, generating the paraquat radical cation. [, ] This radical cation reacts with molecular oxygen, producing superoxide radicals and other reactive oxygen species (ROS). [, ] The excessive ROS production overwhelms the plant's antioxidant defenses, leading to lipid peroxidation, membrane damage, and ultimately cell death. [, ] Explore further in:
A: While the provided excerpts don't explicitly state the molecular formula or weight, this compound (paraquat) is characterized by two pyridine rings linked by a single bond at the 4,4' positions, with each nitrogen atom carrying a methyl substituent and two chloride counterions. Spectroscopic characterization methods, including FTIR and 1H NMR, have been employed to analyze synthesized derivatives of this compound. [] These techniques provide structural information based on the vibrational frequencies of chemical bonds (FTIR) and the magnetic environments of hydrogen atoms (1H NMR). [] For more detailed spectroscopic data, refer to specific studies on viologen compounds.
A: this compound derivatives have been incorporated into various materials for specific applications. For example, they have been used to functionalize electrode surfaces, [] incorporated into polymers for electrochromic devices, [, ] and used in the development of photo/electrochromic metal-organic frameworks. [, ] The performance and stability of these materials depend on the specific application and the environmental conditions. Further details:
A: Computational chemistry plays a significant role in elucidating the properties and behaviors of this compound and its derivatives. Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and photochromic mechanisms of viologen-based coordination polymers. [] These calculations help predict and interpret experimental observations, such as UV-vis absorption spectra and electron transfer processes. [] Further insights from computational studies:
ANone: Modifying the structure of this compound influences its properties and biological activity. Research shows:
- Alkyl Chain Length: Altering the length of alkyl chains attached to the nitrogen atoms affects the adsorption behavior and electrochemical properties of viologen compounds on electrode surfaces. [] For example, longer alkyl chains in heptyl viologen lead to the formation of ordered structures on Cu(100) electrodes, while shorter chains in ethyl viologen do not exhibit such ordering. []
- Substituent Effects: Replacing the methyl groups with other substituents on the nitrogen atoms can alter the electron density of the bipyridinium core, impacting its redox potential and interaction with biological targets. []
- Restricted Access: Limiting access to paraquat products to prevent accidental or intentional poisoning. []
- Protective Gear: Using appropriate personal protective equipment to minimize exposure during handling and application. []
- Environmental Awareness: Implementing measures to prevent contamination of water sources and minimize ecological harm. []
ANone: Although the provided excerpts lack detailed PK/PD information, existing research indicates that paraquat:
- Absorbs Poorly: Exhibits limited absorption through the skin but can be absorbed systemically following ingestion or inhalation. [, ]
- Concentrates in Lungs: Tends to accumulate in the lungs, leading to severe pulmonary toxicity. []
- Slowly Eliminated: Exhibits a slow elimination rate, contributing to its prolonged toxicity. []
ANone: While not directly addressed in the provided excerpts, research indicates:
- In Vitro Toxicity: Paraquat demonstrates significant toxicity in various cell lines, including human macrophages and neuroblastoma cells, inducing oxidative stress, apoptosis, and autophagy. [, ]
- Animal Models: Animal studies, particularly in rodents, have been instrumental in understanding paraquat's mechanisms of toxicity, demonstrating its detrimental effects on the lungs, liver, kidneys, and nervous system. [, , ]
ANone: Resistance to this compound has been observed in various weed species. Studies indicate that resistance mechanisms can involve:
- Enhanced Antioxidant Defenses: Resistant plants may exhibit increased activity of antioxidant enzymes, such as superoxide dismutase, catalase, and peroxidase, which scavenge ROS and mitigate oxidative damage. [, ]
- Reduced Uptake or Sequestration: Resistance can arise from mechanisms that limit the uptake of paraquat into plant cells or sequester it in cellular compartments where it is less damaging. []
A: this compound (paraquat) is a highly toxic herbicide with well-documented adverse effects on human health. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)

